

# **Technical Support Center: Cryopreservation of TIM-3 Expressing Immune Cells**

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Compound of Interest		
Compound Name:	I3MT-3	
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with TIM-3 expressing immune cells. This resource provides best practices, troubleshooting guides, and frequently asked guestions (FAQs) to address common challenges encountered during the cryopreservation of these sensitive cell populations.

### Frequently Asked Questions (FAQs)

Q1: What is the impact of cryopreservation on TIM-3 expression on immune cells?

A1: Cryopreservation can lead to a reduction in the percentage of TIM-3 expressing immune cells. Studies on CAR T cells and tumor-infiltrating lymphocytes (TILs) have shown a slight to significant decrease in the frequency of TIM-3 positive cells after thawing.[1] This is a critical consideration for studies focusing on this specific cell marker.

Q2: Which cryopreservation medium is best for preserving the viability of immune cells?

A2: The choice of cryopreservation medium significantly impacts post-thaw cell viability and recovery. Commercially available serum-free, defined media such as CryoStor® CS10 and NutriFreez D10 have been shown to provide high viability and recovery rates for peripheral blood mononuclear cells (PBMCs), comparable to traditional FBS-based media.[2][3] For sensitive cell types like T cells, specialized serum-free formulations are recommended to ensure consistency and minimize variability.[4][5][6]



Q3: What is the optimal concentration of Dimethyl Sulfoxide (DMSO) for cryopreserving TIM-3 expressing immune cells?

A3: While 10% DMSO is a standard concentration in many cryopreservation protocols, it can be toxic to cells.[7][8] For sensitive cells like regulatory T cells (Tregs), reducing the DMSO concentration to 5% in a serum-free medium supplemented with human serum albumin has been shown to improve recovery and functionality.[9][10] It is recommended to optimize the DMSO concentration for your specific cell type, as lower concentrations (1-2%) in combination with other cryoprotectants like pentaisomaltose have also shown promising results for T cell cryopreservation.[11]

Q4: What is the recommended cooling rate for cryopreserving immune cells?

A4: A slow, controlled cooling rate of approximately -1°C per minute is crucial to minimize the formation of intracellular ice crystals and prevent cell damage.[12] This can be achieved using a controlled-rate freezer or a commercially available freezing container like Corning® CoolCell®.[4]

Q5: How long can I store TIM-3 expressing immune cells in liquid nitrogen?

A5: While long-term storage in liquid nitrogen (below -150°C) is generally considered stable for many cell types, prolonged cryopreservation can still impact T cell function.[7][13] Studies have shown that long-term storage can lead to a decrease in T cell responses, particularly for CD4+ T cells.[7] It is advisable to validate the functionality of your cells after long-term storage, especially for critical experiments.

### **Troubleshooting Guide**

## Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Low post-thaw cell viability	- Suboptimal cryopreservation medium- High DMSO concentration- Improper cooling rate- Inefficient thawing technique	- Use a commercially available, serum-free cryopreservation medium optimized for immune cells Titrate DMSO concentration; consider using 5% or lower with other cryoprotectants Ensure a controlled cooling rate of -1°C/minute Thaw cells rapidly in a 37°C water bath until a small ice crystal remains.
Decreased percentage of TIM- 3+ cells	- Cryopreservation-induced marker loss- Selective death of TIM-3+ cells	- Be aware that a decrease in TIM-3 expression post-thaw is a known phenomenon.[1]-Analyze cells as soon as possible after thawing to minimize further changesConsider that TIM-3+ cells, often being exhausted, may be more sensitive to the cryopreservation process.
Poor cell recovery	- Cell clumping- Adherence to cryovial	- Gently resuspend cells before and after adding cryopreservation medium Consider adding a DNase I treatment step post-thaw if clumping is severe Ensure complete transfer of cell suspension from the cryovial.
Reduced cell functionality post-thaw (e.g., proliferation, cytokine secretion)	- Cryopreservation-induced cell stress and apoptosis- Suboptimal post-thaw recovery period	- Allow cells to rest in culture medium for at least a few hours, or overnight, before functional assessment to allow



		for recovery from
		cryopreservation-induced
		stress.[14][15]- Use viability
		dyes that can distinguish
		between apoptotic and
		necrotic cells for a more
		accurate assessment of cell
		health.[16]- Be aware that
		long-term cryopreservation can
		negatively impact T cell
		function.[7][17]
		- Standardize all steps of the
	- Variability in cryopreservation	cryopreservation and thawing
Inconsistent results between	or thawing protocol- Batch-to-	protocol Switch to a serum-
experiments	batch variation in serum if	free, defined cryopreservation
	using FBS-based media	medium to reduce variability.[2]
		[5][6]

## **Quantitative Data Summary**

Table 1: Comparison of Post-Thaw Viability of PBMCs in

**Different Cryopreservation Media** 

Cryopreservation Medium	Average Post-Thaw Viability (%)	Reference
CryoStor® CS10	94.7	[18]
90% FBS + 10% DMSO	92.6	[18]
RPMI + 20% FBS + 10% DMSO	90.8	[18]
Synth-a-Freeze™	88.4	[18]
Homemade (FBS + 10% DMSO)	≥89	[19][20]
PSC Cryopreservation kit	≥89	[19][20]



**Table 2: Comparison of Post-Thaw Recovery of PBMCs** 

in Different Cryopreservation Media

Cryopreservation Medium	Average Post-Thaw Recovery (%)	Reference
90% FBS + 10% DMSO	80.9	[18]
CryoStor® CS10	78.0	[18]
RPMI + 20% FBS + 10% DMSO	72.5	[18]
Synth-a-Freeze™	68.4	[18]

**Table 3: Viability of Different Immune Cell Subsets After** 

**Cryopreservation** 

Cell Subset	Average Post-Thaw Viability (%)	Reference
CD34+ stem cells	87.27	[21]
CD19+ B cells	87.44	[21]
CD3-CD56+ NK cells	89.59	[21]
Monocytes	88.34	[21]
CD3+ T cells	52.14	[21]
Granulocytes	56.68	[21]

## **Experimental Protocols**

### **Protocol 1: Cryopreservation of Immune Cells**

- Cell Preparation:
  - Isolate immune cells of interest (e.g., PBMCs, T cells) using standard laboratory procedures.



- Perform a cell count and viability assessment (e.g., using trypan blue or a fluorescence-based method). Cells should have high viability (>90%) before freezing.
- Centrifuge the cells at 300-400 x g for 5-10 minutes at room temperature.
- Carefully aspirate the supernatant and resuspend the cell pellet in cold, serum-free culture medium.

#### Freezing Procedure:

- Prepare the cryopreservation medium of choice (e.g., CryoStor® CS10 or 90% FBS with 10% DMSO). Keep the medium on ice.
- Centrifuge the cells again and resuspend the pellet in the cold cryopreservation medium at a concentration of 5-10 x 10<sup>6</sup> cells/mL.
- Aliquot the cell suspension into pre-labeled cryovials.
- Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™ or CoolCell®).
- Place the freezing container in a -80°C freezer overnight. This will ensure a cooling rate of approximately -1°C/minute.
- The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage (vapor phase is recommended).

### **Protocol 2: Thawing of Cryopreserved Immune Cells**

#### Preparation:

- Prepare a 37°C water bath.
- Prepare complete culture medium and warm it to 37°C.

#### Thawing:

 Retrieve a cryovial from the liquid nitrogen tank and immediately place it in the 37°C water bath.



- Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.
- Wipe the outside of the vial with 70% ethanol to sterilize it.
- Washing and Recovery:
  - Inside a biological safety cabinet, use a sterile pipette to slowly transfer the thawed cell suspension into a 15 mL conical tube containing at least 9 mL of pre-warmed complete culture medium. Add the first few drops of medium to the cells very slowly to avoid osmotic shock.
  - Centrifuge the cells at 300-400 x g for 5-10 minutes at room temperature.
  - Aspirate the supernatant, which contains the cryoprotectant.
  - o Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
  - Perform a cell count and viability assessment.
  - Allow the cells to rest for at least 1-2 hours at 37°C before proceeding with downstream applications. For functional assays, an overnight rest may be beneficial.

## Protocol 3: Post-Thaw Viability and Phenotype Assessment by Flow Cytometry

- Staining:
  - After the post-thaw recovery period, transfer an appropriate number of cells (e.g., 1 x 10<sup>6</sup>) to a flow cytometry tube.
  - Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
  - Add a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) according to the manufacturer's instructions to distinguish live and dead cells.
  - Add a cocktail of fluorescently-labeled antibodies against cell surface markers of interest, including an antibody for TIM-3.



- Incubate for 20-30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software. Gate on the live cell population first based on the viability dye staining, and then analyze the expression of TIM-3 and other markers on the desired immune cell subsets.

### **Visualizations**



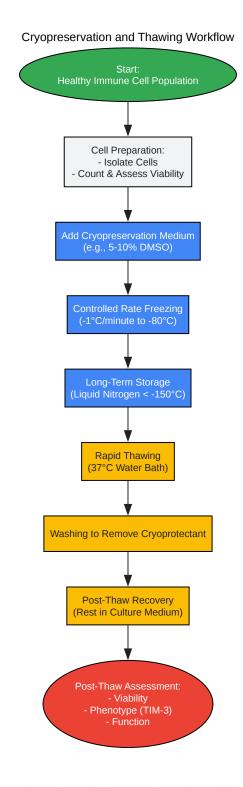
Galectin-9 (Ligand) Binds to TIM-3 Recruits Leads to SHP-1/SHP-2 Inhibition of **TCR** T Cell Signaling (Phosphatases) Activation Dephosphorylates Dephosphorylates Dephosphorylates ZAP70 T Cell Proliferation & Effector Function

TIM-3 Signaling Pathway in T Cells

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Caption: Simplified TIM-3 signaling pathway in T cells.





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Caption: General workflow for cryopreservation and thawing of immune cells.



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